(2-Chloro-5-methylpyridin-3-YL)methanamine
Overview
Description
“(2-Chloro-5-methylpyridin-3-YL)methanamine” is a chemical compound with the CAS Number: 1432754-65-8 . It has a molecular weight of 193.08 . The compound is also known by its IUPAC Name (2-chloro-5-methylpyridin-3-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI Code for “(2-Chloro-5-methylpyridin-3-YL)methanamine” is1S/C7H9ClN2.ClH/c1-5-2-6 (3-9)7 (8)10-4-5;/h2,4H,3,9H2,1H3;1H
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
“(2-Chloro-5-methylpyridin-3-YL)methanamine” has a molecular weight of 193.08 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Scientific Research Applications
Applications in Catalysis and Polymerization
(2-Chloro-5-methylpyridin-3-yl)methanamine and its derivatives have been explored for their potential applications in catalysis and polymerization processes. For instance, zinc complexes bearing iminopyridines derived from this compound have been synthesized and characterized, showcasing their efficacy in initiating the ring-opening polymerization of lactide, thus leading to the formation of polylactide, a biodegradable polymer (Kwon, Nayab, & Jeong, 2015).
Role in Synthesis of Novel Compounds
Novel derivatives of (2-Chloro-5-methylpyridin-3-yl)methanamine have been designed and synthesized, exhibiting various biological activities. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as biased agonists of serotonin 5-HT1A receptors, demonstrated high receptor affinity and robust antidepressant-like activity (Sniecikowska et al., 2019). Furthermore, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine was synthesized and evaluated for its antibacterial and antifungal properties, displaying promising results (Rao, Prasad, & Rao, 2013).
Photocatalysis and Molecular Uptake
Research also delves into the structural characteristics and catalytic properties of complexes involving derivatives of this compound. For instance, diiron(III) complexes with tridentate 3N ligands, including derivatives of (2-Chloro-5-methylpyridin-3-yl)methanamine, have been studied for their role in the hydroxylation of alkanes, demonstrating significant catalytic efficiency (Sankaralingam & Palaniandavar, 2014). Moreover, iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, including derivatives of this compound, have shown remarkable photocytotoxicity in cancer cells with significant uptake, suggesting their potential application in targeted cancer therapy (Basu et al., 2015).
properties
IUPAC Name |
(2-chloro-5-methylpyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACLUHFTRMKJCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278603 | |
Record name | 2-Chloro-5-methyl-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methylpyridin-3-YL)methanamine | |
CAS RN |
886371-07-9 | |
Record name | 2-Chloro-5-methyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886371-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methyl-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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